![molecular formula C8H8N2 B1592080 3-Methyl-1H-Pyrrolo[2,3-c]pyridin CAS No. 25796-95-6](/img/structure/B1592080.png)

3-Methyl-1H-Pyrrolo[2,3-c]pyridin

Übersicht

Beschreibung

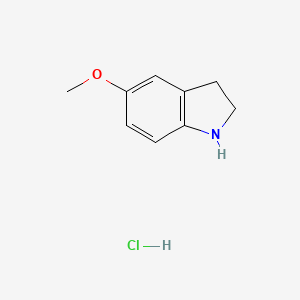

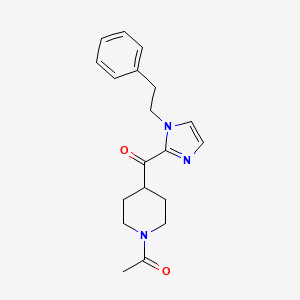

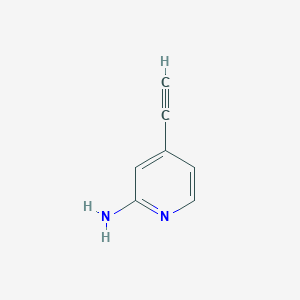

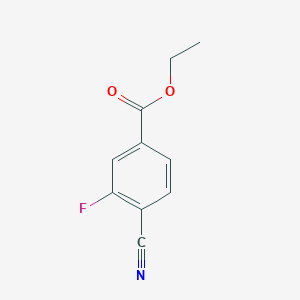

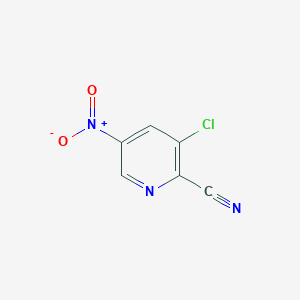

3-Methyl-1H-pyrrolo[2,3-C]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 132.16 . The IUPAC name for this compound is 3-methyl-1H-pyrrolo[2,3-c]pyridine .

Synthesis Analysis

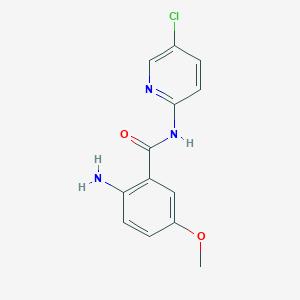

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-pyrrolo[2,3-C]pyridine consists of a pyrrole ring fused with a pyridine ring . The presence of nitrogen atoms in the ring structure contributes to its biological and pharmacological significance .Chemical Reactions Analysis

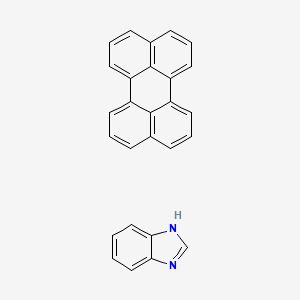

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Physical And Chemical Properties Analysis

3-Methyl-1H-pyrrolo[2,3-C]pyridine is a solid compound . Its InChI code is 1S/C8H8N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-5,10H,1H3 and the InChI key is MPCPRMCFZLOAGZ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Antivirale und Antikrebsmittelentwicklung

Die strukturelle Ähnlichkeit von 3-Methyl-1H-Pyrrolo[2,3-c]pyridin-Derivaten mit DNA-Basen wie Adenin und Guanin macht sie zu Schlüsselspielern in der Entwicklung von antiviralen und Antikrebsmitteln . Diese Verbindungen können die natürlichen Basen in der DNA imitieren und so in die Replikationsprozesse von Viren und Krebszellen eingreifen, was möglicherweise zu neuen therapeutischen Wirkstoffen führt.

Entzündungshemmende und antimikrobielle Aktivitäten

Es wurde festgestellt, dass kondensierte Pyridinderivate, einschließlich This compound, entzündungshemmende und antimikrobielle Aktivitäten besitzen . Dies ist besonders wichtig für die Entwicklung neuer Medikamente, die zur Behandlung von Entzündungen und zur Bekämpfung resistenter Bakterien- und Pilzstämme beitragen können.

Analgetische und sedative Eigenschaften

Neue Derivate von This compound haben ein potenzielles analgetisches und sedatives Wirkungsspektrum gezeigt . Diese Eigenschaften sind bedeutsam für die Entwicklung neuer Schmerzmittel, die Alternativen zu herkömmlichen Schmerzmitteln bieten könnten, möglicherweise mit weniger Nebenwirkungen.

Antidiabetische Anwendungen

Die biologische Aktivität von This compound erstreckt sich auf antidiabetische Anwendungen . Die Fähigkeit der Verbindung, biologische Pfade im Zusammenhang mit Diabetes zu modulieren, macht sie zu einem Kandidaten für die Entwicklung neuer Antidiabetika.

Antimikrobakterielle Wirkungen

Forschungsergebnisse deuten darauf hin, dass This compound-Derivate wirksam gegen Mykobakterieninfektionen sein können . Dies ist entscheidend für die Bekämpfung von Krankheiten wie Tuberkulose, insbesondere angesichts des Aufkommens resistenter Stämme.

Neurologische und Immunkrankheiten

Pyrrolopyridinderivate werden auf ihr Potenzial zur Behandlung von Erkrankungen des Nerven- und Immunsystems untersucht . Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu vielversprechenden Kandidaten für die Entwicklung von Medikamenten zur Behandlung von Erkrankungen wie Multipler Sklerose und anderen Autoimmunkrankheiten.

Wirkmechanismus

Target of Action

Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

For instance, 1H-pyrrolo[2,3-b]pyridine derivatives inhibit FGFRs, leading to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

Fgfr inhibitors, like 1h-pyrrolo[2,3-b]pyridine derivatives, can affect several downstream signaling pathways, including ras–mek–erk, plcγ, and pi3k–akt . These pathways regulate various cellular processes such as cell proliferation, migration, and angiogenesis .

Pharmacokinetics

Similar compounds like 1h-pyrrolo[3,2-c]pyridine inhibitors have shown favorable oral pharmacokinetic profiles .

Result of Action

Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

Factors such as ph and temperature can influence the stability and activity of similar compounds .

Biochemische Analyse

Biochemical Properties

3-Methyl-1H-pyrrolo[2,3-C]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes such as histone lysine demethylase KDM5A and ubiquitin C-terminal hydrolase-L1 (UCH-L1), modulating their activity . These interactions are essential for regulating gene expression and protein degradation, respectively. Additionally, 3-Methyl-1H-pyrrolo[2,3-C]pyridine can act as an inhibitor or activator of specific biochemical pathways, thereby influencing cellular processes.

Cellular Effects

The effects of 3-Methyl-1H-pyrrolo[2,3-C]pyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Methyl-1H-pyrrolo[2,3-C]pyridine can induce apoptosis by arresting cell cycle progression in the G0/G1 phase . This compound also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. Furthermore, 3-Methyl-1H-pyrrolo[2,3-C]pyridine can alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 3-Methyl-1H-pyrrolo[2,3-C]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, it has been shown to inhibit the activity of certain kinases, such as the mitotic kinase monopolar spindle 1 (MPS1), by stabilizing an inactive conformation of the enzyme . This inhibition prevents the binding of ATP and substrate peptides, thereby blocking the enzyme’s activity. Additionally, 3-Methyl-1H-pyrrolo[2,3-C]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 3-Methyl-1H-pyrrolo[2,3-C]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to 3-Methyl-1H-pyrrolo[2,3-C]pyridine can lead to sustained changes in gene expression and cellular metabolism. In in vivo studies, the compound’s effects may be influenced by factors such as dosage, administration route, and the biological system being studied.

Dosage Effects in Animal Models

The effects of 3-Methyl-1H-pyrrolo[2,3-C]pyridine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

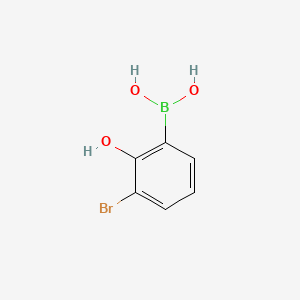

3-Methyl-1H-pyrrolo[2,3-C]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-Methyl-1H-pyrrolo[2,3-C]pyridine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, 3-Methyl-1H-pyrrolo[2,3-C]pyridine can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-Methyl-1H-pyrrolo[2,3-C]pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of 3-Methyl-1H-pyrrolo[2,3-C]pyridine is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-methyl-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCPRMCFZLOAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612152 | |

| Record name | 3-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25796-95-6 | |

| Record name | 3-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

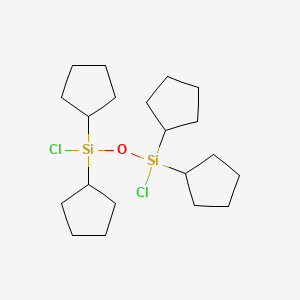

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)

![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)